5-(2-Chloroethyl)-1H-imidazole hydrochloride chemical properties
5-(2-Chloroethyl)-1H-imidazole hydrochloride chemical properties
An In-depth Technical Guide to 5-(2-Chloroethyl)-1H-imidazole hydrochloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 5-(2-Chloroethyl)-1H-imidazole hydrochloride. We will move beyond a simple recitation of data, instead focusing on the causality behind its chemical behavior, its strategic value in synthesis, and the practical considerations for its use in a laboratory setting.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an ideal starting point for designing enzyme inhibitors.[1][2] Specifically, many therapeutics targeting protein kinases—crucial regulators of cellular signaling—are built upon an imidazole framework.[1][2]
5-(2-Chloroethyl)-1H-imidazole hydrochloride emerges not as an end-product, but as a highly valuable and versatile building block. Its structure combines the foundational imidazole core with a reactive chloroethyl side chain, providing a direct handle for synthetic elaboration. This guide will dissect its properties to empower scientists to leverage this reagent's full potential in creating novel and complex molecular architectures.
Physicochemical & Structural Properties
The fundamental properties of a reagent dictate its handling, reactivity, and integration into synthetic workflows. The data for 5-(2-Chloroethyl)-1H-imidazole hydrochloride are summarized below. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₈Cl₂N₂ | [3][4][5][6][7] |
| Molecular Weight | 167.03 g/mol | [4][5][7] |
| CAS Number | 6429-10-3 | [3][5][6] |
| Synonyms | 4-(2-Chloroethyl)-1H-imidazole hydrochloride | [3][4][5] |
| 1H-Imidazole, 4-(2-chloroethyl)-, monohydrochloride | [3][4] | |
| Predicted Boiling Point | 347°C at 760 mmHg | [6] |
| Predicted Flash Point | 163.7°C | [6] |
| Predicted XLogP3 | 1.993 | [6] |
Note: Some physical properties, such as boiling and flash points, are predicted values and should be treated as estimates.
Spectroscopic Profile for Structural Verification
Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic campaign. The following is an expert analysis of the expected spectroscopic signatures for 5-(2-Chloroethyl)-1H-imidazole hydrochloride, based on established principles for similar heterocyclic structures.[8][9]
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¹H NMR (Proton NMR): In a suitable solvent like DMSO-d₆, one would anticipate distinct signals corresponding to the different protons. The two protons on the imidazole ring would appear as singlets in the aromatic region (typically δ 7-9 ppm). The ethyl side chain would present as two triplets: one for the -CH₂-Cl group (downfield, likely δ 3.8-4.2 ppm, due to the deshielding effect of the chlorine atom) and another for the -CH₂- attached to the imidazole ring (slightly more upfield, likely δ 3.0-3.4 ppm). The N-H protons of the imidazole and the hydrochloride salt would likely appear as a broad singlet at a very downfield chemical shift.
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¹³C NMR (Carbon NMR): The spectrum would show five distinct carbon signals. Two signals in the aromatic region (δ 115-140 ppm) for the imidazole ring carbons. The two methylene carbons (-CH₂-) of the ethyl chain would appear in the aliphatic region, with the carbon bonded to chlorine being more downfield (approx. δ 40-45 ppm) than the carbon bonded to the imidazole ring (approx. δ 25-30 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode would reveal the molecular ion for the free base (C₅H₇ClN₂). A characteristic isotopic pattern would be observed for the presence of one chlorine atom, with a prominent [M+H]⁺ peak and an [M+H+2]⁺ peak at an approximate 3:1 ratio.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch in the 2800-3200 cm⁻¹ region, characteristic of the protonated imidazole. C-N and C=C stretching vibrations from the ring would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretch would be expected in the 600-800 cm⁻¹ fingerprint region.
Synthesis & Purification: A Plausible Workflow
While proprietary synthetic methods vary, a plausible and common route to a substituted imidazole like this involves the construction of the heterocyclic ring followed by functionalization. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for 5-(2-Chloroethyl)-1H-imidazole hydrochloride.
Experimental Protocol (Generalized)
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Diazotization of Histamine: Histamine dihydrochloride is dissolved in aqueous HCl and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to form the unstable diazonium salt. Causality: Low temperature is critical to prevent the decomposition of the diazonium intermediate.
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Chloro-de-amination (Sandmeyer Reaction): The cold diazonium salt solution is slowly added to a solution of copper(I) chloride (CuCl) in concentrated HCl. The reaction is allowed to warm to room temperature and stirred until nitrogen evolution ceases. Causality: CuCl catalyzes the displacement of the diazonium group with a chloride ion.
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Workup and Extraction: The reaction mixture is basified to a neutral or slightly basic pH and extracted with an organic solvent (e.g., ethyl acetate) to isolate the free base, 4-(2-Chloroethyl)-1H-imidazole.
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Salt Formation and Purification: The organic extracts are dried and concentrated. The resulting crude oil or solid is redissolved in a suitable solvent like anhydrous diethyl ether or isopropanol. Anhydrous hydrogen chloride (either as a gas or a solution in a solvent) is added, causing the hydrochloride salt to precipitate. Causality: The hydrochloride salt is typically a crystalline solid with lower solubility in organic solvents than its free base, allowing for effective purification by precipitation or recrystallization.
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Isolation: The precipitated solid is collected by filtration, washed with cold solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield the final product. Purity is then confirmed using the spectroscopic methods outlined in Section 3.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the predictable reactivity of its chloroethyl side chain. This group is an excellent electrophile, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups.
Caption: Key reactivity pathways for 5-(2-Chloroethyl)-1H-imidazole hydrochloride.
This reactivity profile makes the compound an ideal starting point for building libraries of compounds for high-throughput screening. For example, reaction with a diverse set of amines can rapidly generate a series of histamine receptor analogues or other potential GPCR ligands. Reaction with sodium azide yields an azide intermediate, which is a perfect substrate for "click chemistry" (CuAAC or SPAAC), enabling conjugation to proteins, fluorescent dyes, or other complex molecular fragments.
Safety, Handling, and Storage
As with any reactive chemical, proper handling is paramount to ensure laboratory safety. Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[10][11]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[10][14]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat or chemical-resistant suit.[10][14] Change gloves immediately if contaminated.
-
Respiratory Protection: Avoid formation of dust.[10] Use in a well-ventilated area or chemical fume hood.[16] If dust is generated, a NIOSH-approved respirator is necessary.
-
-
Handling & Storage:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[10][12]
-
Skin: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical advice.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][12]
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This guide provides a foundational understanding of 5-(2-Chloroethyl)-1H-imidazole hydrochloride, intended to bridge the gap between raw data and practical application. By understanding its properties, synthesis, and reactivity, researchers can confidently and safely employ this versatile building block in the pursuit of scientific discovery.
References
- Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)-1-methyl-1H-imidazole.
- Sigma-Aldrich. (2024). Safety Data Sheet: 1H-imidazole monohydrochloride.
- P&S Chemicals. Product information, 5-(2-Chloroethyl)-1h-imidazole hydrochloride.
- Sigma-Aldrich. (2011).
- R&D Systems.
- Creative Peptides. 5-(2-Chloroethyl)-1H-imidazole hydrochloride.
- Oakwood Chemical. (n.d.). 5-(2-Chloroethyl)-1H-imidazole hydrochloride, 95% Purity.
- Echemi.
- PubChem. 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride.
- Semantic Scholar. Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles.
- Echemi. (2024). 6429-10-3 5-(2-chloroethyl)-1H-imidazole;hydrochloride.
- Chemical Safety. (n.d.). Chemical Label: 1-(2-chloroethyl)-1H-imidazole hydrochloride.
- Biosynth. 2-(2-Chloroethyl)-1H-imidazole hydrochloride.
- Benchchem. Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry.
- MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
- Santa Cruz Biotechnology. Imidazole hydrochloride.
- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)
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